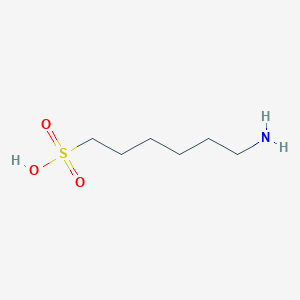

6-Amino-1-hexanesulfonic acid

描述

Historical Perspectives of Aminosulfonic Acids in Chemical Research

The study of aminosulfonic acids has a rich history, with early research laying the groundwork for understanding their synthesis and reactivity. For instance, the Piria reaction, first described in 1851, involves the reduction of an aromatic nitro compound using a sulfite (B76179), which results in a mixture of sulfamic and aminosulfonic acid salts. mdpi.comresearchgate.net This reaction was an early method for the synthesis of aminosulfonic acids. mdpi.comresearchgate.net

Another significant historical contribution was the discovery of taurine (B1682933), or 2-aminoethanesulfonic acid, which was first isolated from ox bile in 1827. wikipedia.org Taurine is a naturally occurring aminosulfonic acid and its discovery highlighted the presence of these compounds in biological systems. wikipedia.org The synthesis of taurine can be achieved through the ammonolysis of isethionic acid. wikipedia.org

These early discoveries paved the way for further exploration into the synthesis and properties of a wide range of aminosulfonic acids, including the development of methods for preparing α-aminoalkanesulfonic acids. acs.org

Academic Significance and Research Scope of 6-Amino-1-hexanesulfonic Acid

This compound, with the chemical formula C₆H₁₅NO₃S, is a valuable compound in academic research due to its specific structural features. lookchem.comguidechem.com It possesses a six-carbon chain, which provides a degree of hydrophobicity and flexibility, differentiating it from shorter-chain aminosulfonic acids. nih.gov

Key Properties:

| Property | Value |

| Molecular Formula | C₆H₁₅NO₃S |

| Molecular Weight | 181.26 g/mol |

| IUPAC Name | 6-aminohexane-1-sulfonic acid |

| CAS Number | 72372-71-5 |

The data in this table is sourced from multiple references. lookchem.comguidechem.com

The academic significance of this compound lies in its utility as a building block in organic synthesis. solubilityofthings.com The presence of both a primary amine and a sulfonic acid group allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules. nih.gov For example, it can be used as a linker to connect different molecular fragments. nih.gov

Research has explored its use in various applications, including its role in the preparation of novel compounds. amazonaws.com The sulfonic acid group is a strong acid, ensuring it is ionized over a wide pH range, a property that is often exploited in its applications. wikipedia.org

Current Research Trajectories and Future Directions

Current research involving this compound and related aminosulfonic acids is focused on several key areas. One area of interest is the development of new synthetic methodologies to create novel aminosulfonic acid derivatives with tailored properties. scielo.br

The unique properties of these compounds make them attractive for applications in materials science. For example, aminosulfonic acids are being investigated for the synthesis of new surfactants and polymers. scielo.brnbinno.com The ability to tune the hydrophobic and hydrophilic balance by altering the carbon chain length is a key advantage in these applications.

Future research is likely to continue to explore the potential of this compound as a versatile building block in medicinal chemistry and materials science. nih.gov The development of more efficient and sustainable synthetic routes to this and other aminosulfonic acids will also be a priority. Further investigation into the biological activities of compounds derived from this compound could open up new avenues for its application.

Structure

3D Structure

属性

IUPAC Name |

6-aminohexane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c7-5-3-1-2-4-6-11(8,9)10/h1-7H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDCLLZBQFQFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS(=O)(=O)O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467204 | |

| Record name | 6-amino-1-hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72372-71-5 | |

| Record name | 6-amino-1-hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 1 Hexanesulfonic Acid

Established Synthetic Routes and Chemical Transformations

Traditional methods for synthesizing aminoalkanesulfonic acids often involve the reaction of a halogenated amine with a sulfite (B76179) salt. A common pathway to analogous compounds like 3-amino-1-propanesulfonic acid involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite in an aqueous solution. google.com This method, known as sulfonation, can be adapted for 6-Amino-1-hexanesulfonic acid, starting with a 6-halo-1-hexylamine. A significant drawback of this route is the generation of substantial inorganic salt byproducts, which complicates purification and results in a poor mass balance. google.com

Another established approach is a variation of the Gabriel synthesis. This method utilizes a phthalimide (B116566) group to protect the amine functionality. The synthesis starts with the reaction of a dihaloalkane, such as 1,6-dibromohexane, with potassium phthalimide to form 2-(6-bromohexyl)isoindole-1,3-dione. This intermediate then undergoes nucleophilic substitution with sodium sulfite to introduce the sulfonic acid group, followed by the deprotection of the phthalimide group (e.g., via hydrazinolysis) to yield the final product. A reported synthesis pathway starting from 2-(6-bromohexyl)isoindole-1,3-dione suggests a yield of around 50%. lookchem.com

Table 1: Established Synthetic Routes for this compound

| Route | Starting Material | Key Reagents | Key Intermediates | Final Step |

|---|---|---|---|---|

| Direct Sulfonation | 6-Halo-1-hexylamine (e.g., 6-Chloro-1-hexylamine) | Sodium Sulfite (Na₂SO₃) | None (Direct Conversion) | Reaction in aqueous solution, followed by purification |

| Gabriel Synthesis Variant | 1,6-Dihalohexane (e.g., 1,6-Dibromohexane) | 1. Potassium Phthalimide 2. Sodium Sulfite (Na₂SO₃) 3. Hydrazine (N₂H₄) | 2-(6-Bromohexyl)isoindole-1,3-dione | Hydrazinolysis to deprotect the amine |

Novel Approaches in this compound Synthesis

Research into more efficient and environmentally friendly synthetic methods has led to the exploration of novel approaches. These often incorporate modern energy sources or catalytic systems to improve reaction rates and selectivity.

Microwave and Ultrasound-Assisted Synthesis : While not reported directly for this compound, related sulfonic acid salts have been used as catalysts in reactions accelerated by microwave irradiation and ultrasound. researchgate.netsemanticscholar.org For instance, 1-hexanesulfonic acid sodium salt has been effectively used as a catalyst for the one-pot synthesis of amidoalkyl naphthols under microwave conditions and α-aminophosphonates under ultrasound irradiation. researchgate.netsemanticscholar.org These techniques offer advantages such as significantly reduced reaction times, cleaner conversions, and often solvent-free conditions, representing a promising avenue for the synthesis of this compound. semanticscholar.orgresearchgate.net

Biocatalysis and One-Pot Syntheses : The development of biocatalytic cascades presents a highly innovative approach. Researchers have successfully engineered a one-pot biosynthesis of 6-aminohexanoic acid (the carboxylic acid analogue) from cyclohexane (B81311) using a consortium of mixed-species microbial cultures ( Pseudomonas taiwanensis and Escherichia coli). nih.gov This process achieved a high yield (86%) under environmentally benign conditions. nih.gov Adapting such a biocatalytic system to introduce a sulfonic acid group instead of a carboxylic acid group could represent a future frontier in the sustainable production of this compound.

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry offer a framework for improving the environmental footprint and efficiency of chemical syntheses. acs.org

Atom Economy : This principle aims to maximize the incorporation of all materials from the reactants into the final product. The traditional sulfonation route using sodium sulfite and a halo-amine hydrochloride generates two moles of sodium chloride for every mole of product, resulting in a low atom economy. google.com Novel catalytic approaches that minimize stoichiometric reagents are superior in this regard. acs.org

Waste Prevention : The established routes often require significant amounts of solvents and generate substantial salt waste, increasing disposal costs and environmental impact. google.com Newer methods focusing on solvent-free conditions, such as those using ultrasound or microwave assistance, directly address this issue. researchgate.netresearchgate.net

Use of Catalysis : Catalytic reagents are preferable to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The use of 1-hexanesulfonic acid sodium salt as a recyclable catalyst in other syntheses highlights a green approach. researchgate.net Developing a direct catalytic route to this compound would be a significant green advancement.

Reduce Derivatives : The Gabriel synthesis, while effective, requires protection and deprotection steps for the amine group. lookchem.com This adds steps to the process, requires additional reagents, and generates more waste. acs.org One-pot syntheses or enzymatic processes that are specific enough to react at one site without affecting another can eliminate the need for such protecting groups. nih.govacs.org

Parametric Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing costs and reaction time. This involves systematically varying conditions such as temperature, pressure, catalyst concentration, and solvent.

For analogous reactions, specific optimizations have been documented. In the synthesis of 6-amino-1-hexanol (B32743), reaction conditions were optimized to a temperature of 280-290 °C and a pressure of 170-180 MPa for 1.5-2 hours to maximize yield. google.com In the synthesis of amidoalkyl naphthols catalyzed by a sulfonic acid salt, studies compared thermal, solvent-free conditions against microwave irradiation to find the most efficient protocol. researchgate.net

The development of an analytical method, such as High-Performance Liquid Chromatography (HPLC), for monitoring the reaction also requires parametric optimization. Factors like the mobile phase composition (e.g., acetonitrile (B52724) and hexane (B92381) sulfonic acid), pH, column temperature, and flow rate are adjusted to achieve optimal separation and quantification of the product and any impurities. researchgate.netijpsjournal.com

Table 2: Illustrative Parametric Optimization for a Catalyzed Synthesis

| Parameter | Condition A | Condition B | Condition C | Observed Yield |

|---|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 | Increases from A to C |

| Catalyst (mol%) | 1 | 5 | 10 | Plateaus after B |

| Solvent | Toluene | Water | Solvent-free | Highest in C |

| Time (h) | 12 | 6 | 1 | Fastest in C |

This table is for illustrative purposes, demonstrating the general principles of parametric optimization based on findings in related chemical syntheses.

Compound Index

Structural Elucidation and Conformational Analysis of 6 Amino 1 Hexanesulfonic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are crucial for confirming the molecular structure of 6-amino-1-hexanesulfonic acid. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity, functional groups, and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework. In a typical zwitterionic amino acid, the chemical shifts are influenced by the protonated amine (-NH₃⁺) and the deprotonated acid group. For this compound, the aliphatic chain protons would appear as a series of multiplets, while the protons adjacent to the amino and sulfonate groups would be shifted accordingly. Supporting data for this compound reveals characteristic signals. science.gov The integration of signal areas in ¹H NMR is proportional to the number of protons generating the signal, confirming the number of hydrogen atoms in different chemical environments. researchgate.net

Interactive Table: Representative ¹H NMR Spectral Data for this compound

Data presented is based on typical values for similar structures and available spectral information.

| Assigned Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| H₂N-CH₂ - | ~3.0 | Triplet (t) | 2H |

| -CH₂ -SO₃H | ~2.9 | Triplet (t) | 2H |

| -(CH₂ )₄- | 1.3 - 1.8 | Multiplets (m) | 8H |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational bands would include those for the N-H bonds in the ammonium (B1175870) group, C-H bonds of the alkyl chain, and the S=O and S-O bonds of the sulfonate group. science.gov The presence of a broad absorption band is often characteristic of the O-H and N-H stretching in zwitterionic amino acids. researchgate.netkaust.edu.sa

Interactive Table: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Ammonium) | Stretching | 3000-3300 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| N-H (Ammonium) | Bending | ~1600 |

| S=O (Sulfonate) | Asymmetric Stretching | ~1200 |

| S-O (Sulfonate) | Symmetric Stretching | ~1050 |

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is 181.07726 g/mol . researchgate.net Electrospray ionization (ESI) is a common technique used for analyzing such polar, non-volatile compounds. chemguide.co.uk

Crystallographic Investigations

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of the latest review of structural databases, a specific single-crystal X-ray structure for this compound has not been publicly reported.

However, crystallographic analyses of related amino sulfonic acids and amino acids provide significant insight into the expected solid-state structure. beilstein-journals.orgresearchgate.net It is anticipated that in its crystalline form, this compound exists as a zwitterion, H₃N⁺-(CH₂)₆-SO₃⁻. The structure would be dominated by an extensive three-dimensional network of hydrogen bonds. These interactions would primarily occur between the ammonium group (N-H donors) of one molecule and the sulfonate oxygen atoms (O acceptors) of neighboring molecules. This is a common feature in the crystal structures of aromatic sulfonic acid derivatives and other amino acids. researchgate.netrsc.org The flexible hexyl chain would likely adopt a low-energy, staggered conformation, allowing for efficient crystal packing. The study of similar molecules, like 6-aminohexanoate, has been achieved through X-ray crystallography, providing a basis for understanding how such flexible chains are organized in a crystal lattice. nih.gov

Theoretical and Computational Modeling of Molecular Structure

In the absence of experimental crystallographic data, theoretical and computational methods are invaluable for predicting the molecular structure and properties of this compound. These models can calculate the lowest energy conformations, electronic properties, and potential intermolecular interactions.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule, predict vibrational frequencies for comparison with IR spectra, and calculate NMR chemical shifts. science.govrgmcet.edu.innih.gov Such calculations would confirm the zwitterionic ground state and provide detailed information on bond lengths and angles. Computational studies on related molecules have successfully correlated calculated parameters with experimental data. researchgate.net

Interactive Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Exact Mass | 181.07726451 g/mol | |

| Complexity | 171 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 6 | |

| XLogP3 | -2.7 |

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its dynamic properties and conformational flexibility. iitm.ac.infrontiersin.orgstanford.edu For this compound, simulations could explore the range of conformations accessible to the hexyl chain and how these are influenced by the solvent environment. physchemres.org These simulations are crucial for understanding the link between molecular structure and macroscopic properties.

Solution-State Conformational Dynamics

In solution, particularly in polar solvents like water, this compound exists as a zwitterion. chemguide.co.ukgoogle.com Its conformational dynamics are characterized by the interplay between the charged terminal groups and the flexible aliphatic chain.

The six-carbon chain possesses significant conformational freedom due to rotation around the C-C single bonds. researchgate.net This results in a dynamic equilibrium of various conformers, from fully extended (all-trans) to more compact, folded structures. The rotational energy barriers in alkanes are relatively low, allowing for rapid interconversion between conformers at room temperature. masterorganicchemistry.com

Solvation: The charged -NH₃⁺ and -SO₃⁻ groups are strongly solvated by water molecules, which influences the orientation of the molecule at the solvent interface.

pH: The pH of the solution dictates the protonation state of the amino group. At low pH, the molecule will be cationic, while at high pH, it will be anionic. These changes in charge affect intramolecular and intermolecular electrostatic interactions and thus the conformational preferences. chemguide.co.ukresearchgate.net

Intramolecular Interactions: While less significant than in the gas phase, weak intramolecular hydrogen bonds or electrostatic interactions between the two ends of the chain could favor certain folded conformations.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are primary tools for studying solution-state conformation. huji.ac.illibretexts.orgcolumbia.edu NOESY detects protons that are close in space (typically < 5 Å), providing distance constraints that help to define the average three-dimensional structure of the molecule in solution. columbia.eduresearchgate.net By analyzing cross-peaks between protons on different parts of the hexyl chain, one can infer the propensity for the chain to be extended or folded.

Chemical Reactivity and Derivatization Studies of 6 Amino 1 Hexanesulfonic Acid

Reactivity Profiles of the Amino Functionality

The primary amino group in 6-Amino-1-hexanesulfonic acid is a key site for nucleophilic reactions, allowing for the formation of a variety of derivatives. Common transformations include acylation, alkylation, and reactions with carbonyl compounds.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This reaction is fundamental for creating N-acylated derivatives, which are of interest as surfactants and in the synthesis of more complex molecules. nih.gov The general method for N-acylation of amino acids often involves reacting the amino acid with an acyl chloride in a basic aqueous medium, a variation of the Schotten-Baumann reaction. mdpi.comslideshare.net For instance, the reaction with p-toluenesulfonyl chloride in the presence of sodium carbonate yields the corresponding N-tosylated sulfonamide. mdpi.com

N-Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. More modern and selective methods involve the reductive amination of aldehydes or the direct coupling with alcohols using specific catalysts. nih.gov Catalytic strategies for the N-alkylation of unprotected α-amino acids with alcohols have been developed, which are highly selective and produce water as the only byproduct. nih.gov

Reaction with Carbonyls: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases or imines. These intermediates can be further reduced to stable secondary amines. This reactivity is central to multicomponent reactions, such as the synthesis of α-aminophosphonates, where an amine, an aldehyde or ketone, and a phosphite (B83602) react together. koreascience.kr

A summary of typical reactions involving the amino functionality is presented below.

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

| N-Acylation | Acid Chlorides, Anhydrides | N-Acyl Amino Sulfonic Acids (Amides) | Basic aqueous solution (e.g., Na2CO3), Room Temperature mdpi.com |

| N-Sulfonylation | Sulfonyl Chlorides | N-Alkylsulfonamides | Basic aqueous solution (e.g., Na2CO3), 0 °C to Room Temp. mdpi.com |

| N-Alkylation | Alcohols | N-Alkyl Amino Sulfonic Acids | Catalytic (e.g., Iron or Ruthenium complexes), Heat nih.gov |

| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) | Various solvents, often with dehydrating agent researchgate.net |

Chemical Transformations Involving the Sulfonic Acid Moiety

The sulfonic acid group (–SO₃H) is a strong acid, comparable in strength to sulfuric acid, and its chemistry is distinct from that of the more common carboxylic acids. wikipedia.org Transformations typically involve converting it into more reactive intermediates like sulfonyl chlorides or forming sulfonate esters.

Sulfonyl Chloride Formation: Sulfonic acids can be converted to their corresponding sulfonyl chlorides (–SO₂Cl) by treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). thieme-connect.de This transformation is crucial as sulfonyl chlorides are versatile intermediates for the synthesis of sulfonamides and sulfonate esters. wikipedia.org

Sulfonate Ester Formation: Sulfonic acids react with alcohols to form sulfonate esters (R-SO₂-OR'). This reaction, analogous to the Fischer esterification of carboxylic acids, is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium. masterorganicchemistry.combyjus.com Alternatively, sulfonate esters can be readily prepared by the alcoholysis of sulfonyl chlorides. wikipedia.orggoogle.com These esters are notable for being effective alkylating agents in their own right. wikipedia.org

Reduction: The reduction of sulfonic acids or their derivatives is a challenging transformation that typically requires strong reducing agents.

The table below outlines key transformations of the sulfonic acid group.

| Reaction Type | Reagent | Product Class | Significance |

| Halogenation | PCl₅, SOCl₂ | Sulfonyl Chlorides | Creates a reactive intermediate for further synthesis thieme-connect.de |

| Esterification | Alcohols (with acid catalyst) | Sulfonate Esters | Forms stable esters; products can be alkylating agents wikipedia.orgmasterorganicchemistry.com |

| Salt Formation | Bases (e.g., NaOH) | Sulfonate Salts | Modifies solubility; salts can be used as catalysts or ion-pairing agents researchgate.net |

Synthesis of Functionalized Derivatives and Conjugates

The bifunctional nature of this compound makes it an excellent scaffold for synthesizing a wide array of functionalized derivatives and conjugates. By selectively reacting either the amino or the sulfonic acid group, or both, a diverse range of molecules can be constructed.

Sulfonopeptides: An important class of derivatives is sulfonopeptides, where the amide bond of a natural peptide is replaced by a sulfonamide linkage. nih.gov These peptide analogs are often studied as enzyme inhibitors because the tetrahedral sulfonamide group can mimic the transition state of amide bond hydrolysis. nih.gov The synthesis of a sulfonopeptide using this compound would typically involve first protecting the amino group, converting the sulfonic acid to a sulfonyl chloride, and then reacting this intermediate with an amino acid or peptide ester. nih.gov

Conjugates for Biological Applications: The amino group provides a convenient handle for conjugation to other molecules, such as natural products, fluorophores, or biomolecules. nih.gov For example, 6-amino-1-hexanol (B32743), a closely related compound, is used in bioconjugation to attach molecules to surfaces for creating biosensors and drug delivery systems. sarchemlabs.com Similarly, this compound can be conjugated to other compounds to modify their physicochemical properties, such as increasing water solubility.

Derivatives from Multicomponent Reactions: The compound can participate as the amine component in one-pot, multicomponent reactions. For instance, in the presence of an aldehyde and a phosphite, it could form α-aminophosphonate derivatives, which are known for their diverse biological activities. koreascience.kr

The following table presents examples of derivative classes that can be synthesized from this compound.

| Derivative Class | Synthetic Strategy | Key Reagents/Intermediates | Potential Application |

| N-Acyl Derivatives | Acylation of the amino group | Acyl chlorides, Anhydrides | Surfactants, Synthetic intermediates nih.gov |

| Sulfonamides | Conversion of sulfonic acid to sulfonyl chloride, followed by reaction with an amine | PCl₅, Primary/Secondary Amines | Bioisosteres of amides, Therapeutic agents princeton.eduijarsct.co.in |

| Sulfonopeptides | Coupling of the sulfonic acid moiety with an amino acid/peptide | N-protected amino acids, Coupling agents | Enzyme inhibitors nih.gov |

| Bioconjugates | Reaction of the amino group with an activated molecule | N-Hydroxysuccinimide (NHS) esters, Isothiocyanates | Drug delivery, Biosensors, Molecular probes nih.govsarchemlabs.com |

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is key to controlling reaction outcomes and designing new synthetic pathways. While specific mechanistic studies on this exact molecule are not widely published, the mechanisms for the reactions of its constituent functional groups are well-established.

Mechanism of N-Acylation and N-Sulfonylation: The reaction of the primary amino group with an acyl chloride or a sulfonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon (in acyl chlorides) or the sulfur atom (in sulfonyl chlorides). In the presence of a base, the protonated amine intermediate is deprotonated, and the leaving group (chloride) is expelled to form the final amide or sulfonamide product.

Mechanism of Sulfonate Esterification (Fischer-type): The acid-catalyzed esterification of a sulfonic acid with an alcohol is analogous to the Fischer esterification of carboxylic acids. masterorganicchemistry.com The mechanism involves:

Protonation of a sulfonic acid oxygen atom by the catalyst, increasing the electrophilicity of the sulfur atom.

Nucleophilic attack by the alcohol on the sulfur atom, forming a protonated intermediate.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation of the resulting product to regenerate the acid catalyst and yield the sulfonate ester. masterorganicchemistry.combyjus.com

Mechanism of Sulfonamide Formation from Aryl Carboxylic Acids: A novel, indirect method for forming sulfonamides involves the copper-catalyzed decarboxylative chlorosulfonylation of carboxylic acids. princeton.edu The proposed mechanism suggests the formation of a photoactive Cu(II) carboxylate, which upon irradiation, undergoes ligand-to-metal charge transfer to initiate decarboxylation and generate an aryl radical. This radical is then trapped by a sulfur dioxide surrogate, leading to the formation of a sulfonyl chloride intermediate, which can then react with an amine in a one-pot fashion to yield the sulfonamide. princeton.edu While described for aryl carboxylic acids, this highlights modern approaches to forming sulfur-containing functional groups that could potentially be adapted.

Applications in Chemical Synthesis and Materials Science

Catalytic Roles of 6-Amino-1-hexanesulfonic acid and its Analogs

The presence of both acidic (sulfonic acid) and basic (amino) functionalities within the same molecule allows this compound and its analogs to be investigated for their catalytic activities.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.net Compounds with both acidic and basic sites, like this compound, are of interest for their potential to act as bifunctional catalysts. For instance, taurine (B1682933) (2-aminoethanesulfonic acid), a structurally similar but shorter-chain analog, has been successfully employed as a bio-organic catalyst. researchgate.net It has been shown to be effective in multicomponent reactions for the synthesis of complex heterocyclic compounds like pyrano[2,3-c]pyrazoles and benzylpyrazolyl coumarins. researchgate.net The efficiency of taurine in these reactions highlights the potential of amino sulfonic acids to serve as environmentally friendly and reusable catalysts. researchgate.netresearchgate.net While direct research on this compound in this specific context is not widely documented, the principles demonstrated with taurine suggest a promising area for future investigation.

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in many industrial processes. savemyexams.com The immobilization of catalytically active species onto solid supports is a key strategy in developing robust and recyclable catalytic systems. frontiersin.org

This compound can be conceptually utilized in creating supported catalysts. The amino group provides a reactive handle for grafting the molecule onto a solid support, such as silica (B1680970) or a polymer resin, while the sulfonic acid group can act as the catalytic site. This approach has been explored with similar functionalized ionic liquids, where acidic ionic liquids are immobilized on supports like metal-organic frameworks (MOFs) through acid-base interactions. frontiersin.org For example, an acidic ionic liquid with a sulfonic acid group was successfully immobilized on an amino-functionalized MOF. frontiersin.org This demonstrates a viable strategy for creating solid acid catalysts that could be applicable to this compound.

While specific examples detailing the use of this compound as a heterogeneous catalyst are not prevalent in the reviewed literature, the fundamental principles of catalysis by metal oxides and supported acids suggest its potential in this field. mdpi.commpg.de

Exploration in Organocatalysis

Integration as a Monomer or Building Block in Polymer Science

The bifunctional character of this compound allows it to be incorporated as a monomer or a building block in the synthesis of various polymers, imparting specific properties to the final material.

While direct polycondensation of this compound to form a polyamide is not straightforward due to the differing reactivity of the amine and sulfonic acid groups, its structural analog, 6-aminohexanoic acid, is a well-known monomer for the synthesis of Nylon 6. savemyexams.comresearchgate.net The polymerization of 6-aminohexanoic acid proceeds through the condensation of the amino group of one monomer with the carboxylic acid group of another. savemyexams.com

In a related context, the synthesis of poly(ester amide)s often involves the use of monomers containing both amide and ester functionalities or the co-polymerization of diols, dicarboxylic acids, and amino acids. researchgate.net Although the direct use of this compound in this manner is not documented, its structural elements are relevant to the design of functional polymers. For instance, sulfonated aromatic polyamides have been synthesized using monomers containing sulfonic acid groups to create materials for applications like proton exchange membranes. mdpi.com These polymers exhibit properties such as ion exchange capacity and proton conductivity. mdpi.com

The following table summarizes the key monomers and resulting polymers discussed in this section:

| Monomer | Polymer Type | Key Characteristics of Polymer |

|---|---|---|

| 6-Aminohexanoic acid | Polyamide (Nylon 6) | Synthetic polymer with amide/peptide links. savemyexams.com |

The synthesis of polymers with complex and well-defined architectures is a significant area of materials science. This compound can be envisioned as a component in such advanced structures. For example, it is listed as a potential acidic monomer in a patent for creating block copolymers grafted onto porous polymeric substrates. google.com These materials are synthesized using reversible deactivation radical polymerization processes and are designed for separation applications. google.com

The ability to introduce specific functionalities into polymers is crucial for tailoring their properties. The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a common method for producing polypeptides with controlled sequences. illinois.edumdpi.com While not a direct application of this compound, this methodology illustrates how bifunctional monomers can be used to create complex and functional polymers.

Contributions to Polyamide and Polyester Synthesis

Development of Molecular Linkers and Functional Materials

The distinct functionalities at either end of the this compound molecule make it a candidate for use as a molecular linker. In this role, it can connect different molecular entities to create more complex structures or functional materials.

A close analog, 6-aminohexanoic acid, is widely used as a flexible and hydrophobic spacer or linker in various biochemical and biomedical applications. researchgate.net It is incorporated into peptides and other bioactive molecules to prevent steric hindrance and to bridge different functional domains. researchgate.net For instance, Boc-6-aminohexanoic acid is utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules designed to selectively degrade target proteins. medchemexpress.com

The concept of using bifunctional molecules as linkers is fundamental to the design of many functional materials. The amino group of this compound could be used to attach it to a surface or another molecule, while the sulfonic acid group could be used to impart properties such as hydrophilicity, ion-exchange capability, or to serve as a docking point for other components.

Studies in Surface Modification and Adsorption Phenomena

This compound, with its zwitterionic nature conferred by the presence of both a primary amine (-NH2) and a sulfonic acid (-SO3H) group, is a molecule of significant interest in the fields of surface modification and adsorption phenomena. Its ability to interact with various surfaces through electrostatic interactions, hydrogen bonding, and the potential for self-assembly makes it a candidate for altering the physicochemical properties of materials. Research in this area, while not extensive, draws upon the well-established principles of using amino acids and organosulfonates for applications such as corrosion inhibition and the creation of biocompatible surfaces.

The primary mechanism by which this compound is expected to modify a surface is through adsorption. On metal and metal oxide surfaces, the sulfonic acid group can act as a strong anchoring group, while the amino group can either interact with the surface or be oriented away from it, influencing the surface's final properties. In aqueous solutions, amino acids exist as zwitterions, carrying both positive (-NH3+) and negative (-SO3-) charges, which allows for strong electrostatic interactions with charged surfaces. rsc.org

Studies on similar molecules, such as various amino acids and sulfamic acid, have demonstrated their efficacy as corrosion inhibitors for metals like steel and aluminum. rsc.orgresearchgate.netdntb.gov.ua The protective action is attributed to the formation of an adsorbed layer on the metal surface, which acts as a barrier to corrosive agents. researchgate.net This adsorption often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netdntb.gov.ua

For instance, studies on the corrosion inhibition of aluminum by other amino acids have shown that the efficiency of inhibition increases with the concentration of the amino acid. at.ua The adsorption process is influenced by the molecular structure of the inhibitor, including the presence of heteroatoms and functional groups that can act as adsorption centers. rsc.org

The zwitterionic character of this compound also makes it a candidate for creating hydrophilic and biocompatible surfaces. The formation of a layer of zwitterionic molecules on a surface can significantly alter its wetting properties, as indicated by changes in the water contact angle. nih.govrelyon-plasma.com A decrease in the contact angle after modification suggests an increase in surface hydrophilicity.

While specific data for this compound is limited, the following table, based on typical findings for amino acid and sulfonic acid corrosion inhibitors, illustrates the kind of data generated in such studies.

Table 1: Representative Data for Corrosion Inhibition Efficiency of an Aminosulfonic Acid Derivative on Aluminum in Acidic Medium

The characterization of surfaces modified with molecules like this compound typically involves techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups present on the surface after adsorption, and X-ray photoelectron spectroscopy (XPS) to determine the elemental composition and chemical states of the adsorbed layer. researchgate.netspectroscopyonline.comresearchgate.net For example, FTIR analysis of alumina (B75360) surfaces can reveal the presence of Al-O-Al stretching and Al-O vibrations, and changes in these bands upon adsorption of a molecule. researchgate.net

Interactions with Biological Systems and Biomolecules Excluding Clinical Outcomes

Molecular Interactions with Proteins and Peptides

The structure of 6-Amino-1-hexanesulfonic acid is analogous to the amino acid lysine (B10760008), with the carboxyl group replaced by a sulfonic acid group. This structural similarity suggests it can interact with proteins that have binding sites for lysine or other positively charged amino acids. fujifilm.com The primary interactions are likely electrostatic, involving the negatively charged sulfonate group and the positively charged amino group. The hexyl chain can also participate in hydrophobic interactions with nonpolar pockets on protein surfaces.

One area of investigation for related compounds is their interaction with amyloidogenic proteins. These proteins possess regions that bind to glycosaminoglycans (GAGs), which are highly sulfated polysaccharides. hplc.eu Given that this compound contains a sulfonate group, it has been mentioned in the context of compounds potentially interacting with these GAG-binding sites, which could modulate protein aggregation. hplc.eu Furthermore, studies on protein evolution, such as those on HOX1 proteins, have shown that specific short amino acid motifs are critical for mediating protein-protein interactions. The defined structure of this compound could allow it to interfere with or mimic such interaction motifs.

Role in Biochemical Separation and Purification Methodologies, e.g., Protein Purification

This compound and its analogs are utilized in several biochemical separation techniques, primarily due to their properties as buffers and ion-pairing reagents.

In electrophoretic techniques such as SDS-PAGE, it can be used as a buffering agent to maintain a stable pH, which is crucial for the consistent migration and separation of proteins. ijcce.ac.ir

More significantly, the unaminated analog, 1-hexanesulfonic acid, is widely employed as an ion-pairing agent in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purification of peptides and proteins. chemrxiv.orgnih.gov In this technique, the hydrophobic hexyl chain of the reagent adsorbs to the nonpolar stationary phase of the chromatography column. The negatively charged sulfonate group is then available to form an ion pair with positively charged residues (like lysine and arginine) on peptides and proteins. sigmaaldrich.com This interaction increases the hydrophobicity of the protein-ion pair complex, leading to stronger retention on the column and enabling finer separation of molecules that would otherwise elute together. chemrxiv.orgsigmaaldrich.com This technique has been successfully applied to the purification of various proteins, including insulin, glucagon, and cystatin C. chemrxiv.orgnih.gov

The table below summarizes examples of alkyl sulfonates used in the chromatographic separation of proteins and peptides.

Table 1: Application of Alkyl Sulfonates in Protein and Peptide Chromatography

| Ion-Pairing Reagent | Analyte(s) | Chromatographic Technique | Purpose of Use | Reference |

|---|---|---|---|---|

| 1-Hexanesulfonic acid sodium salt | Cystatin C | Ion-Pair Liquid Chromatography | Binds to the stationary phase to prevent interaction with the hydrophobic leader sequence of the analyte, improving peak shape. | nih.gov |

| 1-Hexanesulfonic acid | Insulin, Glucagon, ACTH | RP-HPLC | Increases retention and resolution of peptides and proteins. | chemrxiv.org |

| 1-Hexanesulfonic acid sodium salt | Liraglutide | RP-HPLC | Improves resolution from closely related impurities. | nih.gov |

| 1-Hexanesulfonic acid sodium salt | Amidoalkyl naphthols | - | Used as a catalyst in the synthesis of these biologically active compounds. | nih.gov |

| Various Alkyl Sulfonates | General Peptides | RP-HPLC | Increasing the hydrophobicity of the ion-pairing reagent (e.g., from phosphate (B84403) to HFBA) dramatically alters peptide selectivity based on charge. | symeres.com |

Investigations into Interactions with Nucleic Acids and Lipids

Direct research on the interactions of this compound with nucleic acids and lipids is limited. However, its structural characteristics allow for postulations based on studies of similar molecules.

Nucleic Acids: Nucleic acids like DNA and RNA have a negatively charged phosphate backbone. An interaction with the positively charged amino group of this compound is conceivable. Conversely, the sulfonate group could engage in electrostatic interactions with cationic proteins that are bound to nucleic acids. A study on the interaction between cationic peptides and propane-1,3-disulfonate demonstrated significant "counterion condensation," where the sulfonate anions cluster around the positively charged peptides. nih.gov This suggests that this compound could interact with positively charged domains of nucleic acid-binding proteins.

Lipids: The interaction of amino acids with lipid membranes is a complex process influenced by charge and hydrophobicity. The this compound molecule has a hydrophobic six-carbon chain and a zwitterionic headgroup. The hydrophobic tail could facilitate partial insertion into the nonpolar core of a lipid bilayer. The positively charged amino group could interact with the negatively charged phosphate groups of phospholipids, while the sulfonate group could also influence the hydration shell at the membrane interface. Studies on amino-functionalized nanotubes have shown that amino groups can immerse between lipid headgroups, causing local membrane perturbations that may precede penetration.

Modulation of Enzyme Activity and Biochemical Pathways

The structural similarity of this compound to the amino acid lysine suggests it may act as a competitive inhibitor for enzymes that recognize lysine as a substrate. Its carboxylic acid analog, 6-aminohexanoic acid (also known as aminocaproic acid), is a known inhibitor of proteolytic enzymes such as plasmin, which plays a key role in fibrinolysis. fujifilm.com The inhibition mechanism involves the binding of aminocaproic acid to the lysine-binding sites of plasmin and plasminogen, preventing them from binding to the fibrin (B1330869) clot. It is plausible that this compound could exert similar effects, although the replacement of the carboxylate with a sulfonate group would alter the geometry and charge distribution, likely affecting binding affinity and inhibitory potency.

Furthermore, research into the biosynthesis of 6-aminohexanoic acid has identified enzymatic pathways involving alcohol dehydrogenases and ω-transaminases for the conversion of cyclic or linear C6 precursors. These enzymes, which act on the hexyl chain, could potentially recognize this compound as a substrate or an inhibitor.

The table below shows examples of enzyme inhibition by various amino acid derivatives, illustrating the potential for such molecules to act as enzyme modulators.

Table 2: Examples of Enzyme Inhibition by Amino Acid Derivatives

| Inhibitor | Enzyme | Inhibition Constant (Ki) or IC50 | Type of Inhibition | Reference |

|---|---|---|---|---|

| (D)-DT-2 (D-amino acid analog) | cGMP-dependent protein kinase Iα (PKG Iα) | Ki = 0.5 nM | Mixed competitive/non-competitive | sigmaaldrich.com |

| Amino acid Schiff base-Zn(II) complexes | Acetylcholinesterase (AChE) | Ki = 78.04 - 111.24 µM | Not specified | ijcce.ac.ir |

| Amino acid Schiff base-Zn(II) complexes | Butyrylcholinesterase (BChE) | Ki = 24.31 - 85.18 µM | Not specified | ijcce.ac.ir |

| Synthetic Amino Acid Derivatives (PPC80, PPC82) | Pancreatic Lipase | IC50 = 167.00 - 475.30 µM | Competitive | |

| Synthetic Amino Acid Derivative (PPC101) | α-Glucosidase | IC50 = 51.00 µM | Not specified |

Design of Biologically Active Compounds for Research

The bifunctional nature of this compound, featuring a flexible hydrophobic spacer between two polar, charged groups, makes it a candidate for use as a linker or scaffold in the design of novel research compounds. Its analog, 6-aminohexanoic acid (Ahx), is frequently used for this purpose in peptide and drug design. Ahx linkers can enhance the hydrophobicity of peptides, improve their stability, and facilitate their attachment to solid surfaces for immunoassays.

By analogy, this compound could be incorporated into peptides or small molecules to:

Advanced Analytical Methodologies for 6 Amino 1 Hexanesulfonic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 6-amino-1-hexanesulfonic acid from complex matrices and quantifying its presence. Due to its polar nature, specific chromatographic approaches are required for effective analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Given that this compound lacks a strong chromophore for direct UV detection, derivatization is a common strategy to enhance its detectability.

Ion-pair reversed-phase HPLC is a particularly effective method. swu.ac.th This technique introduces an ion-pairing reagent, such as sodium 1-hexanesulfonate, into the mobile phase. swu.ac.ththermofisher.comknscienceshop.comitwreagents.com This reagent forms a neutral ion pair with the charged analyte, allowing it to be retained and separated on a non-polar stationary phase like a C8 or C18 column. swu.ac.thomicsonline.org The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or citrate) and an organic modifier like acetonitrile (B52724) or methanol. swu.ac.thomicsonline.orgshimadzu.com Detection is often performed using a UV detector at a specific wavelength. swu.ac.th

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for analyzing polar compounds without derivatization. jocpr.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. jocpr.com This allows for the retention and separation of polar analytes like this compound.

Table 1: Exemplary HPLC Method Parameters

| Parameter | Description | Reference |

|---|---|---|

| Column | Reverse Phase C8 or C18 (e.g., Inertsil ODS C18, Ace C8) | omicsonline.orgiomcworld.org |

| Mobile Phase | Aqueous buffer (e.g., Sodium 1-hexanesulfonate, phosphate buffer) and organic modifier (e.g., acetonitrile, methanol) | swu.ac.thomicsonline.orgiomcworld.org |

| Detection | UV at specific wavelengths (e.g., 215 nm, 224 nm, 280 nm) | swu.ac.thomicsonline.orgiomcworld.org |

| Flow Rate | Typically 1.0 - 1.5 mL/min | swu.ac.thiomcworld.org |

Ion chromatography (IC) is an ideal technique for the direct analysis of ionic species like this compound, often eliminating the need for derivatization. cdc.gov In this method, the sample is passed through an ion-exchange column that separates analytes based on their charge. For an aminosulfonic acid, a cation-exchange column could be employed. The separation is typically followed by suppressed conductivity detection, which provides high sensitivity by reducing the background conductivity of the eluent. cdc.gov NIOSH Method 3509, for instance, uses an ion chromatograph with an ion-pairing column and a cation suppressor for the analysis of aminoethanol compounds, demonstrating a similar principle that could be adapted for this compound. cdc.gov

Direct analysis of the highly polar and non-volatile this compound by gas chromatography (GC) is not feasible. libretexts.org Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. A common approach is silylation, where active hydrogens in the amino and sulfonic acid groups are replaced with less polar groups, such as trimethylsilyl (B98337) (TMS). The resulting derivative can then be separated on a GC column and detected by a flame ionization detector (FID) or, for greater specificity and sensitivity, a mass spectrometer (MS). nih.gov The successful application of GC-MS for the quantification of other amino acids in biological samples highlights the potential of this approach, provided an effective and reproducible derivatization protocol is established. nih.gov

Ion Chromatography Applications

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is a powerful tool for both confirming the structure of this compound and detecting it at trace levels. gassnova.no When coupled with a separation technique like liquid chromatography (LC-MS), it offers exceptional selectivity and sensitivity. gassnova.no

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, typically generating the protonated molecule [M+H]⁺ in the positive ion mode. google.com The monoisotopic mass of this compound is approximately 181.077 g/mol . epa.govlookchem.com

For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is employed. The precursor ion (e.g., m/z 182 for [M+H]⁺) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern, which may include the loss of the sulfonic acid group (-SO₃) or cleavages along the hexyl chain, provides a structural fingerprint of the molecule. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, which helps in determining the elemental composition and confirming the identity of the compound with high confidence. gassnova.noamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed picture of the molecular structure of this compound in solution. uzh.chorganicchemistrydata.org

¹H NMR: The proton NMR spectrum would reveal the arrangement of hydrogen atoms. The protons on the six-carbon chain would appear as distinct signals, likely multiplets, in the aliphatic region of the spectrum. The protons on the carbons adjacent to the electron-withdrawing amino (-NH₂) and sulfonic acid (-SO₃H) groups would be shifted downfield compared to the other methylene (B1212753) groups. chemicalbook.comresearchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. It would show six distinct signals corresponding to the six carbon atoms of the hexyl chain. The chemical shifts of the carbons directly bonded to the nitrogen and sulfur atoms would be significantly different from the others, confirming the positions of the functional groups. organicchemistrydata.org

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a potential alternative for the detection of this compound, although they are less commonly reported than chromatographic and spectroscopic techniques. Direct electrochemical oxidation or reduction of this compound is challenging due to the lack of easily electroactive functional groups.

However, indirect methods could be developed. One approach involves derivatizing the amino group with a molecule that is electrochemically active. Another possibility is the use of an electrochemical detector in conjunction with liquid chromatography (LC-ECD). researchgate.net For instance, a method for detecting thiols and disulfides uses a dual gold-mercury amalgam electrode, where the analyte is first reduced and then detected at a second electrode. researchgate.net While not directly applicable, this illustrates the principle of using specialized electrodes and potentials to detect specific functional groups, a strategy that could potentially be adapted for aminosulfonic acids or their derivatives.

Implementation of Hyphenated Analytical Techniques

The analysis of this compound, a compound possessing both a polar amino group and a strongly acidic sulfonic acid group, benefits significantly from the specificity and sensitivity of hyphenated analytical techniques. These methods couple a separation technique with a detection technique, providing comprehensive characterization and quantification. The most relevant hyphenated techniques for this compound include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of polar and non-volatile compounds like this compound, as it separates compounds in the liquid phase before they are ionized and detected by a mass spectrometer. researchgate.netadvion.com This technique generally does not require derivatization, which simplifies sample preparation. advion.com

Reversed-Phase Liquid Chromatography (RPLC)-MS: In RPLC, a nonpolar stationary phase is used with a polar mobile phase. For a polar compound like this compound, ion-pairing chromatography is a common approach. An ion-pairing agent, such as a quaternary ammonium (B1175870) salt for an anionic analyte, is added to the mobile phase to form a neutral ion pair, which can be retained by the reversed-phase column. rsc.orgomicsonline.org Alternatively, alkyl sulfonates like 1-hexanesulfonic acid can be used as ion-pairing agents for cationic species. rsc.orgresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC)-MS: HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique is well-suited for the retention and separation of highly polar compounds that are not well-retained in reversed-phase chromatography. sigmaaldrich.com

Ion-Exchange Chromatography (IEC)-MS: IEC separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. europa.euresearchgate.net Anion-exchange chromatography can be effectively used to separate this compound.

The choice of mass spectrometer detector (e.g., quadrupole, time-of-flight, Orbitrap) will influence the sensitivity and resolution of the analysis. researchgate.netrsc.org Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino acids and is compatible with the mobile phases used in LC. researchgate.netadvion.com

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Reversed-Phase Ion-Pairing LC-MS | HILIC-MS |

|---|---|---|

| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | HILIC with amide or silica-based stationary phase |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM tributylamine | 10 mM Ammonium acetate (B1210297) in 90:10 acetonitrile:water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | 10 mM Ammonium acetate in water |

| Gradient | Optimized for analyte elution | Gradient from high to low organic content |

| Flow Rate | 0.5 - 1.0 mL/min | 0.3 - 0.8 mL/min |

| Ionization Mode | ESI (-) or ESI (+) | ESI (+) or ESI (-) |

| MS/MS Transition | Precursor ion (e.g., [M-H]⁻) to product ions | Precursor ion (e.g., [M+H]⁺) to product ions |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, but it requires the analyte to be volatile and thermally stable. actascientific.comnih.gov Since this compound is a polar, non-volatile compound, derivatization is a mandatory step to convert it into a volatile and thermally stable derivative suitable for GC analysis. actascientific.comnist.gov Common derivatization procedures for amino acids involve esterification of the carboxyl group followed by acylation of the amino group. nist.gov For a sulfonic acid, silylation is a common derivatization approach.

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. nih.gov

Table 2: Potential GC-MS Derivatization and Analysis Parameters for this compound

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Methyl chloroformate/methanol. nist.gov |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 300 °C) to elute the derivative |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full scan for identification or Selected Ion Monitoring (SIM) for quantification |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an attractive alternative for the analysis of charged species like this compound. lcms.cznih.gov Separation in CE is based on the electrophoretic mobility of the analytes in an electric field, which is dependent on their charge-to-size ratio. nih.govcsic.es This technique offers high separation efficiency and requires only very small sample volumes. lcms.cz

For the analysis of this compound, which is zwitterionic over a wide pH range, the pH of the background electrolyte (BGE) is a critical parameter. At a low pH, the amino group is protonated, and the compound will migrate as a cation. At a high pH, the sulfonic acid group is deprotonated, and it will migrate as an anion. Coupling CE to MS, typically via an ESI interface, allows for sensitive and selective detection. lcms.cznih.gov

Table 3: Representative CE-MS Parameters for this compound Analysis

| Parameter | Cationic Analysis | Anionic Analysis |

|---|---|---|

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length) | Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length) |

| Background Electrolyte | 10-50 mM Formic acid in water, pH < 3 | 10-50 mM Ammonium acetate or carbonate in water, pH > 8 |

| Separation Voltage | 20 - 30 kV (positive polarity) | -20 to -30 kV (negative polarity) |

| Injection Mode | Hydrodynamic or electrokinetic | Hydrodynamic or electrokinetic |

| Ionization Mode | ESI (+) | ESI (-) |

| MS Detection | Full scan or SIM/MRM | Full scan or SIM/MRM |

The implementation of these hyphenated techniques, often in a complementary fashion, provides a robust framework for the detailed qualitative and quantitative analysis of this compound in various matrices. The choice of the specific technique and its parameters will depend on the sample matrix, the required sensitivity, and the analytical objective.

Theoretical and Computational Investigations of 6 Amino 1 Hexanesulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. acs.orgrsc.org For 6-Amino-1-hexanesulfonic acid, these calculations can provide valuable information about its molecular orbitals, charge distribution, and reactive sites.

Molecular Orbitals and Reactivity: The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In this compound, the amino group (-NH2) is expected to be the primary contributor to the HOMO, making it the most likely site for electrophilic attack. Conversely, the sulfonic acid group (-SO3H) is strongly electron-withdrawing and would be associated with the LUMO, making the adjacent carbon atoms susceptible to nucleophilic attack.

Charge Distribution: Mulliken population analysis is a method to calculate the partial atomic charges within a molecule, offering a picture of electron distribution. researchgate.netuni-muenchen.de For this compound, the nitrogen atom of the amino group would carry a partial negative charge, while the hydrogen atoms of the amino group and the sulfur atom of the sulfonic acid group would carry partial positive charges. The oxygen atoms of the sulfonic acid group would also have significant partial negative charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. uni-muenchen.de

Table 1: Predicted Mulliken Charges for this compound (Hypothetical)

| Atom | Predicted Partial Charge (e) |

| N (Amino) | -0.8 to -1.0 |

| H (Amino) | +0.3 to +0.5 |

| C (Alkyl Chain) | -0.2 to +0.2 |

| S (Sulfonic) | +2.2 to +2.5 |

| O (Sulfonic) | -1.0 to -1.2 |

| H (Sulfonic) | +0.4 to +0.6 |

Note: The values in this table are hypothetical and based on general principles of Mulliken charge analysis for similar functional groups. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations of Solvent Interactions and Solvation

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, typically water, providing insights into its solvation structure and dynamics. arxiv.orgbyu.edu These simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the interatomic interactions.

Solvation Shell Structure: The zwitterionic nature of this compound (possessing both a positive charge on the protonated amino group and a negative charge on the deprotonated sulfonic acid group in neutral pH) would lead to strong interactions with polar water molecules. MD simulations can reveal the formation of distinct solvation shells around the molecule. The water molecules would orient their oxygen atoms towards the protonated amino group and their hydrogen atoms towards the negatively charged sulfonate group.

Radial Distribution Functions (RDFs): The radial distribution function, g(r), describes the probability of finding a particle at a distance r from a reference particle. stevenabbott.co.ukmdanalysis.orgresearchgate.net In the context of solvation, RDFs between the atoms of this compound and the oxygen or hydrogen atoms of water can quantify the structure of the solvation shells. For instance, the N-O(water) RDF would likely show a sharp first peak at a short distance, indicating a well-defined first solvation shell around the amino group.

Solvation Free Energy: MD simulations can also be used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent. d-nb.infotulane.edu This thermodynamic quantity is crucial for understanding the solubility and partitioning behavior of the compound. For a zwitterionic molecule like this compound, the solvation free energy in water is expected to be highly favorable (negative), reflecting its hydrophilic nature.

Computational Studies on Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activities. epa.govresearchgate.net Descriptors can include physicochemical properties (e.g., logP, pKa), electronic properties (e.g., atomic charges, dipole moment), and topological indices. For a series of amino sulfonic acids, a QSAR model could be developed to predict their activity against a specific biological target, for example, as enzyme inhibitors. acs.org

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.netparssilico.comnih.govcore.ac.uk For this compound, a pharmacophore model could be developed based on its key features: a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the sulfonate group), and a hydrophobic alkyl chain. This model could then be used to virtually screen large compound libraries to identify other molecules with similar features and potentially similar biological activity.

Table 2: Key Pharmacophoric Features of this compound

| Feature | Description |

| Hydrogen Bond Donor (HBD) | The primary amino group (-NH2). |

| Hydrogen Bond Acceptor (HBA) | The oxygen atoms of the sulfonate group (-SO3-). |

| Positive Ionizable | The protonated amino group (-NH3+) at physiological pH. |

| Negative Ionizable | The deprotonated sulfonate group (-SO3-) at physiological pH. |

| Hydrophobic Region | The hexyl carbon chain. |

Prediction and Modeling of Reaction Pathways and Mechanisms

Computational chemistry can be used to model the reaction pathways and elucidate the mechanisms of chemical reactions, such as the synthesis of this compound. nih.govresearchgate.net This involves identifying the reactants, products, intermediates, and transition states along the reaction coordinate.

Synthesis of this compound: A plausible synthetic route for this compound involves the sulfonation of a 6-amino-1-hexanol (B32743) derivative or the reaction of a haloalkane with a sulfite (B76179) salt followed by amination. Computational modeling can be used to investigate the thermodynamics and kinetics of these reaction steps.

Emerging Research Areas and Interdisciplinary Studies

Integration with Nanotechnology and Supramolecular Chemistry Research

The distinct functionalities at either end of the 6-Amino-1-hexanesulfonic acid molecule make it an ideal candidate for applications in nanotechnology and supramolecular chemistry, particularly in the controlled assembly of nanomaterials.

Surface Functionalization of Nanoparticles: The primary amino group can form covalent or electrostatic bonds with the surface of various nanomaterials. For instance, it can be attached to surfaces pre-coated with materials like (3-aminopropyl)trimethoxysilane (APTES) or directly to certain metal oxide nanoparticles. mdpi.commdpi.com This functionalization imparts a hydrophilic and negatively charged character to the nanoparticle surface due to the exposed sulfonate group. This is crucial for enhancing the colloidal stability of nanoparticles in aqueous media and for directing their subsequent assembly. Research on analogous molecules like 1,6-hexanedithiol (B72623) has demonstrated the ability of bifunctional alkanes to cross-link gold nanoparticles, suggesting a similar potential for this compound to create structured nano-assemblies. mdpi.com

Directed Self-Assembly: Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The sulfonic acid group is known to be a strong promoter of self-assembly through hydrogen bonding and electrostatic interactions. acs.org In aqueous environments, this compound can act as a surfactant-like molecule, potentially forming micelles or other ordered aggregates. Studies on related dithiol molecules show they can form well-ordered, upright self-assembled monolayers (SAMs) on gold substrates. electrochem.org Similarly, this compound could form SAMs on appropriate surfaces, presenting a field of amino or sulfonate groups for further chemical modification or interaction. This controlled surface chemistry is fundamental to creating advanced sensors and electronic devices.

| Research Area | Role of this compound | Key Functional Groups |

| Nanoparticle Functionalization | Surface modification to enhance stability and direct assembly. | Amino group for attachment; Sulfonate group for hydrophilicity. |

| Supramolecular Assembly | Building block for creating ordered structures (e.g., SAMs). | Sulfonate group for H-bonding; Alkyl chain for van der Waals interactions. |

Applications in Environmental Chemistry Research

The compound's structure suggests potential applications in environmental remediation and green chemistry. Its functional groups can interact with various environmental pollutants, and related compounds have been used as catalysts in environmentally benign synthesis.

Green Chemistry Catalysis: The sodium salt of the parent compound, 1-hexanesulfonic acid, has been successfully used as an efficient and reusable catalyst for the synthesis of α-aminophosphonates and amidoalkyl naphthols. semanticscholar.orgresearchgate.netresearchgate.net These reactions are often promoted by ultrasound or microwave irradiation under solvent-free conditions, aligning with the principles of green chemistry by offering faster conversion, higher selectivity, and easier workup. semanticscholar.orgresearchgate.net The presence of an amino group in this compound could introduce new catalytic activities or modify its solubility and interaction with reactants.

Pollutant Sequestration: The amino and sulfonate groups make this compound a potential chelating agent for heavy metal ions. These functional groups can be used to functionalize membranes or other substrates for the preconcentration and removal of pollutants from water. researchgate.net While a wide range of ligands are studied for this purpose, the combination of a soft base (amine) and a hard base (sulfonate) could offer selectivity for a range of metal ions. Furthermore, sulfonic acids are used as ion-pairing agents in the chromatographic analysis of environmental contaminants, highlighting the utility of this functional group in environmental science. omicsonline.org

| Application Area | Potential Role of this compound | Relevant Research Findings |

| Green Synthesis | Catalyst for organic reactions under eco-friendly conditions. | 1-Hexanesulfonic acid sodium salt used as a catalyst in one-pot syntheses. researchgate.netresearchgate.net |

| Water Remediation | Ligand for chelating heavy metals; Surface modifier for adsorbents. | Functional groups like amines are key in ligands for pollutant preconcentration. researchgate.net |

| Environmental Analysis | Ion-pairing agent for chromatographic separation of pollutants. | Alkyl sulfonates are common ion-pairing reagents in HPLC. omicsonline.org |

Bio-inspired Material Design and Development

The structure of this compound, an analogue of natural amino acids, positions it as a valuable building block in the field of bio-inspired materials, particularly for mimicking biomineralization and self-assembly processes.

Mimicking Biomineralization: Natural biomineralization processes, such as the formation of silica (B1680970) shells in diatoms, are controlled by proteins rich in charged amino acids, like silaffins and silacidins. mdpi.com These proteins orchestrate the deposition and polymerization of minerals with remarkable precision. This compound, with its positively chargeable amino group and negatively charged sulfonate group, can be used as a simple synthetic molecule to mimic the function of these complex proteins. mdpi.com Its presence in a solution could influence the crystallization and morphology of inorganic materials, leading to the development of novel hybrid materials with controlled structures and properties.

Self-Assembling Biomaterials: Many bio-inspired materials are based on the self-assembly of short peptides or amino acid derivatives. researchgate.net These molecules often feature an alternation of hydrophobic and hydrophilic residues, which drives their assembly into structures like fibers and hydrogels. This compound can be viewed as a minimalistic building block for such systems, with a hydrophilic sulfonate headgroup, a hydrophobic hexyl chain, and a terminal amino group for further functionalization or to participate in hydrogen bonding networks. This could enable the creation of novel hydrogels or functional surfaces for biomedical applications.

| Bio-inspired Application | Principle | Relevance of this compound |

| Controlled Mineralization | Using charged molecules to direct mineral deposition. | Acts as a synthetic analogue to charged proteins like silaffins. mdpi.com |

| Self-Assembling Materials | Assembly driven by hydrophobic/hydrophilic interactions. | Functions as a bifunctional building block with distinct polar and non-polar regions. researchgate.net |

Development of Advanced Spectroscopic Probes

In the field of analytical chemistry, there is a continuous search for new molecules to serve as spectroscopic probes for detecting and quantifying specific analytes. The functional groups of this compound make it a useful component in the design of such probes.

Component of Fluorescent Probes: The development of novel fluorescent probes often involves synthesizing a molecule with a fluorophore (the light-emitting part) and a recognition element (the part that binds the target analyte). mdpi.com this compound can be incorporated as a linker to connect these two parts. Furthermore, its functional groups can be crucial for the probe's function. The amino group can be part of a chelating site for metal ions like Zn²⁺, while the sulfonate group can ensure the probe is soluble in aqueous buffers, which is essential for biological applications. mdpi.comgoogle.com